molecular formula C9H7BrO3 B2464962 3-(2-Bromophenyl)-2-oxopropanoic acid CAS No. 120240-65-5

3-(2-Bromophenyl)-2-oxopropanoic acid

Cat. No. B2464962
CAS RN: 120240-65-5
M. Wt: 243.056
InChI Key: LPTGSFCWLPDCIT-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H9BrO2 . It is a white solid and is used as a building block in organic synthesis .


Molecular Structure Analysis

The molecular structure of 3-(2-Bromophenyl)-2-oxopropanoic acid can be represented by the SMILES string OC(=O)CCc1ccccc1Br . The InChI key for this compound is AOACQJFIGWNQBC-UHFFFAOYSA-N . The compound has a molecular weight of 229.07 .


Physical And Chemical Properties Analysis

3-(2-Bromophenyl)-2-oxopropanoic acid is a white solid . It has a melting point of 98-102 °C (lit.) and a boiling point of 186°C/15mmHg (lit.) . The compound has a density of 1.531±0.06 g/cm3 (Predicted) . It is soluble in methanol .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

3-(2-Bromophenyl)-2-oxopropanoic acid derivatives have been used in the synthesis of various heterocyclic compounds. For instance, they have been employed in the synthesis of (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives through sequential coupling-cyclization reactions with terminal alkynes (Kobayashi et al., 2008). Additionally, the oxidative dehydrobromination of 3-(α-bromobenzyl)quinoxalin-2(1H)-ones, derived from these compounds, has led to the production of quinoxalyl aryl ketones (Gorbunova & Mamedov, 2006).

Chemoenzymatic Reductions

In the field of chemoenzymatic reductions, these compounds have been pivotal. The enantiomerically pure phenyllactic acids, crucial in various natural products and medicines, are obtained by reducing the corresponding 3-aryl-2-oxopropanoic acids (Sivanathan et al., 2015).

Antimicrobial Activities

Compounds derived from 3-(2-Bromophenyl)-2-oxopropanoic acid have shown potential in antimicrobial applications. For example, novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c]quinolin-2(1H)-ones synthesized from these compounds have been screened for their antimicrobial activity, highlighting their potential in combating microbial infections (Hassanin & Ibrahim, 2012).

Antibacterial Applications

Another significant application is in the synthesis of novel heterocyclic compounds with expected antibacterial activities. The utility of 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, in preparing various heterocyclic compounds, demonstrates the scope of these derivatives in developing new antibacterial agents (El-Hashash et al., 2015).

Antifungal Properties

Further extending their antimicrobial scope, derivatives of 3-(2-Bromophenyl)-2-oxopropanoic acid have shown significant activity against pathogenic yeasts and molds. The broad-spectrum in vitro activity of these derivatives, especially against Aspergillus spp. and fluconazole-resistant yeast isolates, presents them as promising compounds in antifungal research (Buchta et al., 2004).

Safety and Hazards

The compound is classified as a Category 2 flammable liquid according to the GHS classification . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Relevant Papers The search results did not provide specific papers related to 3-(2-Bromophenyl)-2-oxopropanoic acid .

properties

IUPAC Name

3-(2-bromophenyl)-2-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO3/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTGSFCWLPDCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

120240-65-5
Record name 3-(2-bromophenyl)-2-oxopropanoic acid
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